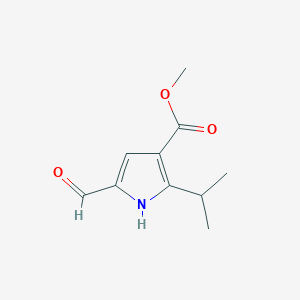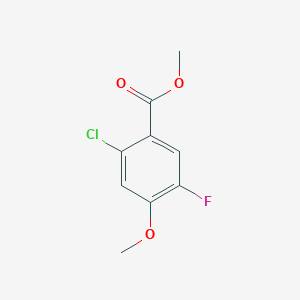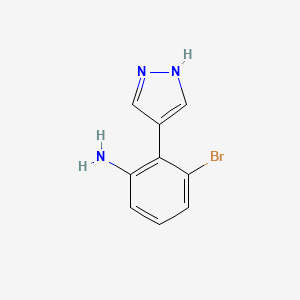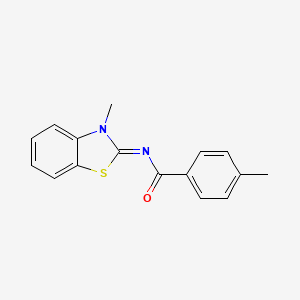
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate (MFPC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MFPC is a heterocyclic compound that contains a pyrrole ring and a carboxylate group, making it an important building block in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products such as pyrrolizidine alkaloids, which have been found to have various biological activities including anti-inflammatory, antitumor, and antiviral properties. This compound has also been used in the synthesis of various pharmaceuticals, including antihypertensive agents and anticancer drugs.
Mécanisme D'action
The mechanism of action of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is not well understood, but it is believed to be due to its ability to interact with various biological molecules such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, this compound has been found to have antitumor properties, which can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use appropriate safety precautions when handling this compound in the lab.
Orientations Futures
There are many future directions for the use of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in scientific research. One potential area of research is the synthesis of novel pharmaceuticals using this compound as a building block. Another potential area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of various diseases. Overall, this compound has the potential to be a valuable tool in scientific research and its applications are likely to continue to expand in the future.
Méthodes De Synthèse
The synthesis of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate can be achieved through a multi-step process involving the reaction of 1,4-diketones with amino acids. One of the most common methods for synthesizing this compound is the reaction of 1,4-diketones with proline in the presence of a Lewis acid catalyst such as titanium tetrachloride. This reaction results in the formation of an intermediate compound, which is then treated with methyl formate and a base to yield this compound.
Propriétés
IUPAC Name |
methyl 5-formyl-2-propan-2-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)9-8(10(13)14-3)4-7(5-12)11-9/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBTHLREDTEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(N1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2785270.png)
![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)


![1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2785282.png)

![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2785289.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2785290.png)